![molecular formula C9H11F3 B14364945 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 90014-05-4](/img/structure/B14364945.png)
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)bicyclo[222]oct-2-ene is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group This compound is part of the bicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and a dienophile containing the trifluoromethyl group under controlled conditions can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analog.
Substitution: Electrophilic substitution reactions can occur at the bicyclic ring, especially in the presence of strong electrophiles like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the saturated analog of the compound.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its trifluoromethyl group and bicyclic structure. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bicyclic structure provides rigidity and can influence the compound’s binding affinity to specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Lacks the trifluoromethyl group but shares the bicyclic structure.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring size and structure.
Norbornane: A bicyclic compound with a similar rigid structure but different chemical properties.
Uniqueness
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
90014-05-4 |
|---|---|
Fórmula molecular |
C9H11F3 |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H11F3/c10-9(11,12)8-4-1-7(2-5-8)3-6-8/h1,4,7H,2-3,5-6H2 |
Clave InChI |
PSPKHHOSQDPDGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
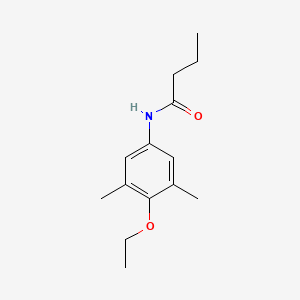
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
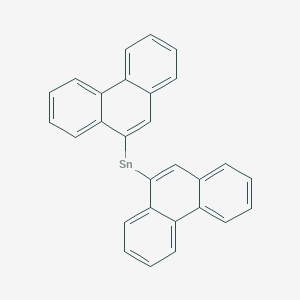
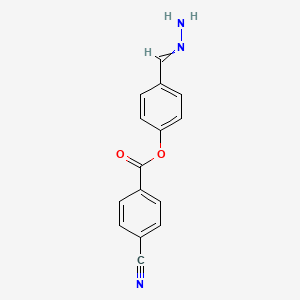

![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
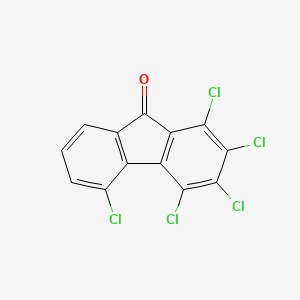
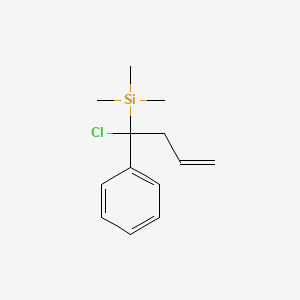

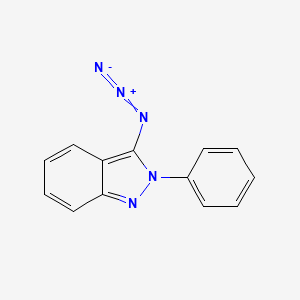
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
